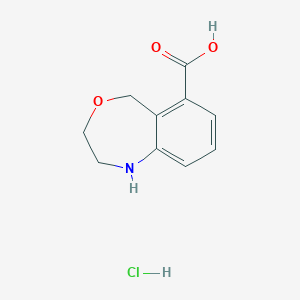
1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C10H11NO3·HCl. It is a derivative of benzoxazepine, a class of compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as benzene derivatives and appropriate carboxylic acids.
Formation of Benzoxazepine Core: The benzene derivative undergoes a series of reactions, including nitration, reduction, and cyclization, to form the benzoxazepine core.
Carboxylation: The benzoxazepine core is then carboxylated to introduce the carboxylic acid group.
Hydrochloride Formation: Finally, the carboxylic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the benzoxazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids and ketones.
Reduction Products: Reduction can produce alcohols and amines.
Substitution Products: Substitution reactions can lead to the formation of halogenated derivatives and other functionalized compounds.
Applications De Recherche Scientifique
1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biological studies to investigate its interaction with various biomolecules.
Medicine: It has potential therapeutic applications, including anticancer and sedative-hypnotic effects.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Benzoxepines
Benzothiazepines
Other benzoxazepine derivatives
Propriétés
IUPAC Name |
1,2,3,5-tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c12-10(13)7-2-1-3-9-8(7)6-14-5-4-11-9;/h1-3,11H,4-6H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFQEPWKGOFLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C=CC=C2N1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(anilinomethyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B2816473.png)
![N-[2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2816477.png)



![3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine](/img/structure/B2816483.png)

![methyl 5-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2816488.png)
![3-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2816489.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2816491.png)

![3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one](/img/structure/B2816494.png)
![1,1-difluoro-N-(thiophen-2-yl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2816495.png)
